1,1,1-Triethoxy-3-methylbutane

Organic Synthesis Physical Properties Procurement

1,1,1-Triethoxy-3-methylbutane (CAS 55048-55-0), also known as Triethyl orthoisovalerate, is an organic orthoester. It is a derivative of butane where three ethoxy groups are attached to the first carbon, and a methyl group is attached to the third carbon.

Molecular Formula C11H24O3
Molecular Weight 204.31 g/mol
CAS No. 55048-55-0
Cat. No. B1629031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Triethoxy-3-methylbutane
CAS55048-55-0
Molecular FormulaC11H24O3
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCCOC(CC(C)C)(OCC)OCC
InChIInChI=1S/C11H24O3/c1-6-12-11(13-7-2,14-8-3)9-10(4)5/h10H,6-9H2,1-5H3
InChIKeyGZUFHOUFXUXVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Triethoxy-3-methylbutane (CAS 55048-55-0) for Procurement: Basic Properties and Identity


1,1,1-Triethoxy-3-methylbutane (CAS 55048-55-0), also known as Triethyl orthoisovalerate, is an organic orthoester . It is a derivative of butane where three ethoxy groups are attached to the first carbon, and a methyl group is attached to the third carbon . Its molecular formula is C11H24O3 and its molecular weight is 204.31 g/mol .

Why 1,1,1-Triethoxy-3-methylbutane (CAS 55048-55-0) is Not a Generic Orthoester


1,1,1-Triethoxy-3-methylbutane cannot be simply interchanged with other orthoesters. Its specific branched isopentyl structure (the '3-methylbutane' moiety) differentiates its chemical and physical behavior from linear analogs like 1,1,1-triethoxyethane (triethyl orthoacetate) or 1,1,1-triethoxypropane (triethyl orthopropionate) . This structural variation directly influences key procurement-relevant properties such as boiling point and reactivity, making direct substitution without re-validation a significant risk in synthetic and industrial processes .

1,1,1-Triethoxy-3-methylbutane (CAS 55048-55-0): Verifiable Comparative Evidence for Scientific Selection


Boiling Point Differentiation of 1,1,1-Triethoxy-3-methylbutane vs. 1,1,1-Triethoxyethane

The boiling point of 1,1,1-triethoxy-3-methylbutane is significantly higher than that of its smaller, unbranched analog, 1,1,1-triethoxyethane (Triethyl orthoacetate). This is a critical factor for processes involving thermal manipulation or requiring a higher processing temperature [1].

Organic Synthesis Physical Properties Procurement

Refractive Index Variation of 1,1,1-Triethoxy-3-methylbutane vs. 1,1,1-Triethoxyethane

The refractive index is a fundamental property for substance identification and quality control. 1,1,1-triethoxy-3-methylbutane has a distinct refractive index compared to 1,1,1-triethoxyethane, providing a clear, measurable parameter for differentiation and purity assessment .

Analytical Chemistry Quality Control Identification

Molecular Weight Differentiation of 1,1,1-Triethoxy-3-methylbutane vs. 1,1,1-Triethoxyethane

The molecular weight of 1,1,1-triethoxy-3-methylbutane (204.31 g/mol) is substantially greater than that of 1,1,1-triethoxyethane (162.23 g/mol) . This difference is critical for stoichiometric calculations in chemical reactions.

Stoichiometry Reaction Planning Procurement

1,1,1-Triethoxy-3-methylbutane (CAS 55048-55-0): Key Application Scenarios Based on Differentiated Properties


Synthesis Requiring a High-Boiling Orthoester Protecting Group

When a reaction scheme requires an orthoester protecting group that can withstand elevated temperatures without evaporating, 1,1,1-triethoxy-3-methylbutane is a superior choice. Its boiling point, which is over 50 °C higher than that of 1,1,1-triethoxyethane , makes it suitable for reactions conducted above the boiling point of common solvents like ethanol or THF, where a lower-boiling orthoester would simply distill off.

Introduction of a Branched Isopentyl Moiety

This compound is uniquely suited for introducing a 3-methylbutane (isopentyl) group into a target molecule. This is not possible with any other commercial orthoester. For applications such as synthesizing flavors, fragrances, or specialized building blocks where an isopentyl chain is desired, 1,1,1-triethoxy-3-methylbutane is the required starting material .

Analytical Method Development and Reference Standard Qualification

The unique combination of physical properties, including a specific refractive index and molecular weight, makes this compound valuable as a reference standard for analytical method development (e.g., GC, HPLC) . It serves as a distinct retention time marker and can be used to validate system suitability in complex mixtures where other common orthoesters might co-elute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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